molecular formula C17H12N4O3S B6522914 4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1004052-97-4

4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cat. No. B6522914
CAS RN: 1004052-97-4
M. Wt: 352.4 g/mol
InChI Key: QJUKNWQDNBNPEQ-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide” has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .


Synthesis Analysis

The synthesis of similar compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with the benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide to give amine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum shows peaks corresponding to NH/NH2 and amide C=O groups . The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point, IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and mass spectrum have been reported .

Mechanism of Action

Target of Action

The primary target of this compound is the recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemical Pathways

The compound affects the biochemical pathways related to monoclonal antibody production . It enhances the cell-specific productivity by increasing the glucose uptake rate and the amount of intracellular adenosine triphosphate . It also influences the galactosylation process of the N-linked glycans on a monoclonal antibody .

Pharmacokinetics

Its ability to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate suggests that it may have good bioavailability .

Result of Action

The compound increases monoclonal antibody production in recombinant Chinese hamster ovary cells . It suppresses cell growth and enhances both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . It also suppresses the galactosylation on a monoclonal antibody .

Action Environment

The action environment of this compound is primarily within the recombinant Chinese hamster ovary cells used for monoclonal antibody production

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This compound might also be used to control the level of the galactosylation for the N-linked glycans .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-13-5-6-14(23)21(13)11-3-1-10(2-4-11)16(24)20-15-12-7-8-25-17(12)19-9-18-15/h1-4,7-9H,5-6H2,(H,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKNWQDNBNPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxopyrrolidin-1-YL)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

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